2-(Dimethylamino)ethyl 2-bromobenzoate
Description
2-(Dimethylamino)ethyl 2-bromobenzoate is an ester derivative of 2-bromobenzoic acid, featuring a dimethylaminoethyl ester group. This compound combines the aromatic bromine substituent with a tertiary amine-containing ester chain, making it structurally unique. The bromine atom at the ortho position of the benzoate moiety may influence its electronic properties, solubility, and reactivity compared to non-halogenated analogs.
Properties
Molecular Formula |
C11H14BrNO2 |
|---|---|
Molecular Weight |
272.14 g/mol |
IUPAC Name |
2-(dimethylamino)ethyl 2-bromobenzoate |
InChI |
InChI=1S/C11H14BrNO2/c1-13(2)7-8-15-11(14)9-5-3-4-6-10(9)12/h3-6H,7-8H2,1-2H3 |
InChI Key |
IMFUROKNMBZSKK-UHFFFAOYSA-N |
SMILES |
CN(C)CCOC(=O)C1=CC=CC=C1Br |
Canonical SMILES |
CN(C)CCOC(=O)C1=CC=CC=C1Br |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare 2-(dimethylamino)ethyl 2-bromobenzoate with structurally or functionally related compounds, focusing on molecular features, reactivity, and applications.
Table 1: Structural and Functional Comparison
Key Findings from Comparative Studies
Reactivity in Resin Systems: Ethyl 4-(dimethylamino)benzoate exhibits a higher degree of conversion (DC) in resin cements compared to 2-(dimethylamino)ethyl methacrylate (DC ~60% vs. ~45% without diphenyliodonium hexafluorophosphate (DPI)). The tertiary amine group in the para position enhances electron donation, accelerating radical generation . However, bromine’s electron-withdrawing effect could stabilize intermediates, balancing this trade-off.
Physical and Chemical Properties: Brominated analogs like ethyl 2-amino-3-bromo-5-methylbenzoate and ethyl 2-(dibromomethyl)benzoate show increased molecular weight and altered solubility. For example, dibromination in the latter compound raises its hydrophobicity, limiting water solubility but improving compatibility with organic matrices .
Applications in Synthesis: Ethyl 2-amino-3-bromo-5-methylbenzoate is utilized as a building block in drug synthesis, leveraging bromine for cross-coupling reactions (e.g., Suzuki-Miyaura). The dimethylaminoethyl group in the target compound could similarly facilitate coordination in catalytic systems .
Influence of Initiators: DPI enhances the DC of resins containing 2-(dimethylamino)ethyl methacrylate by ~20%, but its effect is less pronounced in ethyl 4-(dimethylamino)benzoate systems. This suggests that ester group positioning and substituent electronic effects modulate initiator efficiency .
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